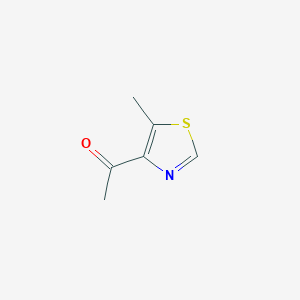

1-(5-Methylthiazol-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-5(2)9-3-7-6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXXGLKLMLAWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(5-Methylthiazol-4-yl)ethanone CAS 1368187-44-3 properties

An In-Depth Technical Guide to 1-(5-Methylthiazol-4-yl)ethanone (CAS: 1368187-44-3): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic ketone that serves as a pivotal building block in medicinal chemistry and drug discovery. Its structural framework, featuring a substituted thiazole ring, is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and its significant role as a versatile intermediate for developing novel therapeutic agents. The document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this scaffold for creating next-generation pharmaceuticals targeting indications in oncology, inflammation, and infectious diseases.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The thiazole ring system is a fundamental motif in pharmaceutical sciences, present in numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine).[2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules with high target affinity and specificity. The historical foundation for the synthesis of this heterocyclic system was laid in 1887 by Arthur Hantzsch, whose method remains a staple in synthetic chemistry.[3] this compound emerges from this rich chemical history as a strategically designed intermediate, offering a reactive acetyl group that serves as a versatile handle for molecular elaboration.

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is critical for its effective use in synthetic and analytical workflows.

Chemical Structure

The structure consists of a thiazole ring substituted with a methyl group at position 5 and an acetyl group at position 4.

Caption: Chemical structure of this compound.

Key Properties Summary

The following table summarizes the essential physicochemical and computational data for this compound.

| Property | Value | Source |

| CAS Number | 1368187-44-3 | [4][5] |

| Molecular Formula | C₆H₇NOS | [4] |

| Molecular Weight | 141.19 g/mol | [4][5] |

| Purity (Typical) | ≥95% - 97% | [4][6] |

| Appearance | Not specified; typically off-white to yellow solid | Supplier Data |

| Boiling Point | 228.6 ± 20.0 °C at 760 mmHg | [6] |

| SMILES | CC(=O)C1=C(C)SC=N1 | [4] |

| InChIKey | UFXXGLKLMLAWDQ-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [4] |

| LogP (Computed) | 1.65412 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Characterization

As a building block, understanding its synthesis and the analytical methods for quality control is paramount.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most logical and widely adopted method for constructing the thiazole ring is the Hantzsch synthesis.[3] This involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible retrosynthetic analysis suggests a pathway involving 3-halo-2,4-pentanedione and thioformamide.

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Exemplary Experimental Protocol

The following protocol is a generalized procedure based on established Hantzsch methodologies for structurally similar compounds and should be optimized for this specific target.[7]

-

Reaction Setup: To a solution of thioformamide (1.0 equivalent) in absolute ethanol, add 3-chloro-2,4-pentanedione (1.05 equivalents).

-

Condensation: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate or sodium acetate to precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity, purity, and integrity of the synthesized compound, a standard battery of analytical tests is required.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Techniques like LC-MS provide the exact mass of the molecule, confirming its elemental composition.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically aiming for >95% for use in further synthetic applications.[6]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for generating diverse libraries of bioactive molecules. The acetyl group at the C4 position is the primary reactive site for derivatization.

A Versatile Chemical Handle

The ketone functionality allows for a wide range of subsequent chemical transformations, making it an ideal starting point for exploring chemical space.

Caption: Key reaction pathways originating from the acetyl group.

Development of Targeted Therapeutic Agents

Derivatives synthesized from this core have shown significant promise in several therapeutic areas.

-

Oncology and Immunology: The scaffold is a key precursor for synthesizing potent and selective inhibitors of ecto-5'-nucleotidase (e5'NT, CD73).[1][3] This enzyme is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment. By inhibiting e5'NT, these novel thiazole derivatives represent a promising strategy in immuno-oncology.[1]

-

Antimicrobial Agents: The thiazole nucleus is a well-established pharmacophore in antimicrobial drugs. Novel derivatives created from 1-(thiazolyl)ethanone frameworks have demonstrated promising antibacterial properties, in some cases exceeding the efficacy of standard antibiotics like ampicillin.[2][3]

-

Anti-inflammatory Agents: Related 5-methylthiazole conjugates have been identified as potential anti-inflammatory agents through the inhibition of cyclooxygenase-1 (COX-1), suggesting another avenue for therapeutic development.[8]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the chemical's integrity. The following information is based on available data for this compound and related structures.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Source: Amadis Chemical[6])

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of 2-8°C is recommended.[6][10]

-

Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.[9]

Conclusion

This compound (CAS: 1368187-44-3) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its robust and accessible synthesis, coupled with the versatility of its acetyl functional group, provides a reliable platform for developing novel small molecules. The demonstrated success of its derivatives in targeting key enzymes like e5'NT and in exhibiting potent antimicrobial activity underscores its significant potential. For research teams dedicated to addressing unmet needs in oncology, infectious diseases, and inflammation, this thiazole building block offers a validated and promising starting point for their discovery campaigns.

References

- Chemchart. 1-(4-Methylthiazol-5-yl)ethanone (38205-55-9). [Link]ethanone-38205-55-9)

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

- PubMed Central. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. [Link]

- SpectraBase. 1-{4-acetyl-2,5-dimethyl-1-[5-methyl-4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}ethanone - Optional[1H NMR] - Spectrum. [Link]

- ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

Sources

- 1. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 1368187-44-3 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 1368187-44-3 | this compound - Moldb [moldb.com]

- 6. This compound,1368187-44-3-Amadis Chemical [amadischem.com]

- 7. 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(5-Methylthiazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methylthiazol-4-yl)ethanone, with the Chemical Abstracts Service (CAS) registry number 1368187-44-3, is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2][3][4] Its thiazole core is a privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals.[5] The strategic placement of the methyl and acetyl groups on the thiazole ring offers versatile handles for synthetic modifications, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these characteristics in the context of drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical characterization. While experimentally determined data for this compound is not extensively published, a combination of predicted values and established analytical methodologies provides a robust framework for its characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | [3] |

| Molecular Weight | 141.19 g/mol | [2][3] |

| CAS Number | 1368187-44-3 | [2][3][4] |

| Predicted Boiling Point | 228.6 ± 20.0 °C at 760 mmHg | |

| Predicted LogP | 1.65412 | [3] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Experimental Methodologies for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting range is indicative of high purity, while impurities tend to broaden and depress the melting range.

Protocol:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure.

Protocol:

-

Apparatus: A micro-boiling point apparatus or a standard distillation setup is used.

-

Sample Preparation: A small volume of this compound is placed in a test tube or distillation flask.

-

Measurement: The sample is heated gently. For micro-determination, a sealed capillary tube is inverted into the sample. The temperature at which a rapid stream of bubbles emerges from the capillary and the liquid level inside and outside the capillary are the same is recorded as the boiling point. In a distillation, the temperature at which the vapor and liquid are in equilibrium is recorded.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if necessary.

Solubility Profiling

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane).

-

Sample Preparation: A known amount of this compound is added to a specific volume of each solvent in a vial at a controlled temperature.

-

Equilibration: The vials are agitated (e.g., using a shaker or stirrer) for a sufficient time to ensure equilibrium is reached.

-

Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For a thiazole derivative, the pKa will indicate the extent of protonation of the nitrogen atom in the ring at a given pH. This is a critical parameter for understanding a drug's behavior in physiological environments.

Protocol (Potentiometric Titration):

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or dioxane to ensure solubility).[6][7]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. Specialized software can also be used for more accurate calculations from the titration data.[6][7]

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the thiazole ring, the methyl protons of the acetyl group, and the proton on the thiazole ring. The chemical shifts (δ) will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the two methyl carbons, the carbonyl carbon of the acetyl group, and the carbons of the thiazole ring.

General Procedure for NMR Analysis:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to confirm the structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorptions:

-

C=O stretch (ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C=N and C=C stretches (thiazole ring): Absorptions in the fingerprint region (approximately 1400-1600 cm⁻¹) are characteristic of the thiazole ring.

-

C-H stretches (methyl groups): Absorptions around 2900-3000 cm⁻¹.

General Procedure for FT-IR Analysis:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FT-IR spectrum is recorded.

-

Spectral Interpretation: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (141.19 m/z).

-

Fragment Ions: Common fragmentation pathways may include the loss of a methyl group (CH₃) or an acetyl group (CH₃CO).

General Procedure for Mass Spectrometry Analysis:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured.

-

Spectral Interpretation: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structure.

Purity Assessment

Ensuring the purity of this compound is crucial for its use in research and development.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of a compound and for quantifying it.

Protocol:

-

Method Development: A suitable HPLC method is developed, which includes selecting an appropriate stationary phase (e.g., a C18 column), mobile phase (e.g., a mixture of acetonitrile and water), flow rate, and detector wavelength (UV detection is typically used for aromatic compounds).

-

Sample Analysis: A solution of the compound is injected into the HPLC system.

-

Data Analysis: The resulting chromatogram is analyzed. A single, sharp peak is indicative of a pure compound. The peak area can be used for quantification. Impurities will appear as additional peaks.

Synthesis and Significance in Drug Development

This compound is typically synthesized through established methods of heterocyclic chemistry. The thiazole ring can be constructed, for example, via the Hantzsch thiazole synthesis.

The importance of this compound in drug development lies in its utility as a versatile intermediate.[1] The acetyl group can be readily transformed into a variety of other functional groups or used as a point of attachment for building more complex molecular architectures. For instance, it can undergo condensation reactions to form Schiff bases or be used in aldol reactions to elongate the carbon chain. These synthetic modifications allow for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties and detailed the experimental methodologies required for their determination. A thorough characterization of this molecule, as outlined herein, is the foundation for its successful application in the synthesis and development of novel therapeutic agents. The combination of predicted data and robust analytical protocols provides researchers with the necessary tools to effectively utilize this valuable chemical building block.

References

-

Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456. [Link]

-

Geronikaki, A., et al. (1993). Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. Pharmazie, 48(11), 856-857. [Link]

-

ChemChart. (n.d.). 1-(4-Methylthiazol-5-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

Zeng, X., et al. (2014). Supporting Information for: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. The Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | 1368187-44-3 | Benchchem [benchchem.com]

- 2. 1368187-44-3 | this compound - Moldb [moldb.com]

- 3. chemscene.com [chemscene.com]

- 4. 1368187-44-3|this compound|BLD Pharm [bldpharm.com]

- 5. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]

- 6. orientjchem.org [orientjchem.org]

- 7. researchgate.net [researchgate.net]

The Definitive Guide to the Structural Elucidation of 1-(5-Methylthiazol-4-yl)ethanone: A Multifaceted Spectroscopic Approach

This in-depth technical guide provides a comprehensive framework for the structural elucidation and confirmation of 1-(5-Methylthiazol-4-yl)ethanone, a key heterocyclic ketone with significant applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of expertise, trustworthiness, and authoritative scientific grounding. We will delve into the causality behind experimental choices, presenting self-validating protocols and citing authoritative sources to support our claims.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents. This compound, with its molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol , serves as a crucial building block in the synthesis of more complex molecules.[1][2] The precise confirmation of its structure is paramount to ensure the integrity and reproducibility of subsequent research and development.

This guide will navigate the logical workflow for confirming the structure of this compound, employing a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguously determining the connectivity of the atoms.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of structurally similar thiazole derivatives, the following table summarizes the predicted chemical shifts for this compound in a standard deuterated solvent like CDCl₃.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.6 - 8.8 | Singlet | 1H | Thiazole ring proton |

| CH₃ (acetyl) | ~2.5 - 2.7 | Singlet | 3H | Acetyl methyl protons |

| CH₃ (ring) | ~2.6 - 2.8 | Singlet | 3H | Ring methyl protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O | ~190 - 195 | Acetyl carbonyl carbon |

| C-2 | ~150 - 155 | Thiazole ring carbon |

| C-4 | ~145 - 150 | Thiazole ring carbon |

| C-5 | ~130 - 135 | Thiazole ring carbon |

| CH₃ (acetyl) | ~25 - 30 | Acetyl methyl carbon |

| CH₃ (ring) | ~15 - 20 | Ring methyl carbon |

Note: These are predicted values based on known substituent effects on the thiazole ring. Actual experimental values may vary slightly.

Experimental Protocol: NMR Analysis

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Protocol 1: Sample Preparation and ¹H & ¹³C NMR Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity (>95%) this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

¹H NMR Acquisition (500 MHz Spectrometer):

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 30° pulse angle.

-

Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.[3]

-

-

¹³C NMR Acquisition (125 MHz Spectrometer):

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds. For quaternary carbons, a longer delay may be necessary.

-

Data Interpretation: The "Why" Behind the Shifts

-

¹H NMR: The proton at the C-2 position of the thiazole ring is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, hence its downfield chemical shift. The methyl groups on the acetyl and thiazole moieties are in different electronic environments, leading to distinct singlet signals.

-

¹³C NMR: The carbonyl carbon of the acetyl group will exhibit the most downfield chemical shift due to its sp² hybridization and the strong deshielding effect of the oxygen atom. The carbons of the thiazole ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen, sulfur, and the methyl and acetyl substituents.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands

For this compound, the following characteristic absorption bands are anticipated:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Weak to Medium | C-H stretch | Thiazole ring C-H |

| ~2950 - 2850 | Weak to Medium | C-H stretch | Methyl C-H |

| ~1680 - 1660 | Strong | C=O stretch | Acetyl carbonyl |

| ~1600 - 1450 | Medium | C=C and C=N stretching | Thiazole ring |

| ~1360 | Medium | C-H bend | Methyl C-H |

Experimental Protocol: FT-IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the FT-IR spectrum of a solid or liquid sample with minimal preparation.[4]

Protocol 2: ATR FT-IR Spectroscopy

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.[5]

-

-

Sample Analysis:

-

Place a small amount of this compound directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Data Interpretation: Vibrational Fingerprints

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group. The presence of this band is a key indicator of the ethanone moiety. The C-H stretching vibrations of the thiazole ring and the methyl groups, along with the characteristic ring stretching vibrations, will provide a unique "fingerprint" for the molecule, further confirming its identity.[6]

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum Data

For this compound (MW = 141.19), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 141, corresponding to the intact molecule with one electron removed.

-

Key Fragments:

-

m/z = 126: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 98: Loss of an acetyl radical (•COCH₃) from the molecular ion.

-

m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).[7]

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

Protocol 3: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Interpretation: Piecing the Puzzle Together

The mass spectrum provides the final piece of the structural puzzle. The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern is then analyzed to corroborate the proposed structure. The presence of a strong peak at m/z = 43 is highly indicative of a methyl ketone. The loss of a methyl group and an acetyl group from the molecular ion are also consistent with the structure of this compound.

IV. Workflow and Data Synthesis for Structural Confirmation

The structural elucidation of this compound is a process of logical deduction, where each piece of spectroscopic data reinforces the others. The following diagram illustrates the workflow for this comprehensive analysis.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. By systematically applying NMR, FT-IR, and Mass Spectrometry, and by carefully interpreting the resulting data, the unambiguous confirmation of its molecular structure can be achieved with a high degree of confidence. The protocols and interpretive guidelines presented in this document provide a robust framework for researchers in the field, ensuring the quality and reliability of their scientific endeavors.

References

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 3, 2026, from [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, November 23). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 3, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved January 3, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). ResearchGate. Retrieved January 3, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 3, 2026, from [Link]

-

Quantitative NMR Spectroscopy. (n.d.). Retrieved January 3, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu Scientific Instruments. Retrieved January 3, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). Retrieved January 3, 2026, from [Link]

-

Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). Desert Research Institute. Retrieved January 3, 2026, from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 3, 2026, from [Link]

-

Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(5-Methylthiazol-4-yl)ethanone: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(5-Methylthiazol-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry.[1] The document delves into the foundational Hantzsch thiazole synthesis, offering a detailed, step-by-step protocol and a thorough mechanistic explanation. Furthermore, alternative synthetic strategies, including adaptations of the Cook-Heilbron and Gabriel syntheses, are explored and critically compared. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes toward novel thiazole-containing compounds with therapeutic potential.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the development of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The subject of this guide, this compound, serves as a crucial intermediate for the elaboration of more complex molecular architectures, making a thorough understanding of its synthesis paramount for drug discovery and development programs.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the construction of the thiazole ring.[3] The core of this reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 3-chloro-2,4-pentanedione and thioformamide.

Reaction Scheme and Mechanism

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Figure 1: General mechanism of the Hantzsch thiazole synthesis for this compound.

The sulfur atom of thioformamide, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-2,4-pentanedione. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks one of the carbonyl groups. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring.

Detailed Experimental Protocol

This protocol is a comprehensive guide for the synthesis of this compound via the Hantzsch reaction.

Materials:

-

3-Chloro-2,4-pentanedione (1.0 eq)

-

Thioformamide (1.1 eq)

-

Absolute Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2,4-pentanedione in absolute ethanol.

-

Addition of Thioformamide: To the stirred solution, add thioformamide in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralization and Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Quantitative Data and Yield

| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield (%) |

| 3-Chloro-2,4-pentanedione | 1.0 | Ethanol | 4-6 h | Reflux | 75-85 |

| Thioformamide | 1.1 |

Table 1: Typical reaction parameters and expected yield for the Hantzsch synthesis of this compound.

Alternative Synthetic Pathways

While the Hantzsch synthesis is the most common route, other methods can be adapted for the synthesis of this compound.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis typically involves the reaction of an α-aminonitrile with carbon disulfide or a related sulfur-containing compound to form a 5-aminothiazole.[2] A modification of this approach could potentially lead to the target molecule.

Figure 2: A potential adapted Cook-Heilbron pathway.

This route would require the synthesis of a suitable α-aminonitrile precursor and subsequent hydrolysis of the resulting 5-aminothiazole.

Gabriel Synthesis Adaptation

The Gabriel synthesis is a well-known method for preparing primary amines from alkyl halides.[4] A multi-step sequence adapting this chemistry could also be envisioned for the synthesis of the target thiazole. This would involve the initial synthesis of a suitable phthalimide-containing precursor followed by cyclization with a sulfur source.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Reagents | Number of Steps | Yield | Advantages | Disadvantages |

| Hantzsch Synthesis | 3-Chloro-2,4-pentanedione, Thioformamide | Basic workup | 1 | Good to Excellent | One-pot, readily available starting materials | Thioformamide can be unstable |

| Cook-Heilbron (Adapted) | α-Amino-β-oxobutyronitrile | Carbon Disulfide, Acid/Base | Multi-step | Moderate | Mild conditions | Precursor synthesis required, potential for side reactions |

| Gabriel (Adapted) | Halogenated precursor, Phthalimide | Hydrazine, Sulfur source | Multi-step | Variable | Well-established reactions | Longer synthetic route, harsh deprotection conditions |

Table 2: Comparison of synthetic pathways for this compound.

Characterization of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are expected spectroscopic data for this compound.

-

¹H NMR: Signals corresponding to the methyl group on the thiazole ring, the acetyl methyl group, and the proton on the thiazole ring.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the thiazole ring, and the two methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) and C=N (thiazole ring) stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (141.19 g/mol ).

Conclusion

This technical guide has provided a detailed exploration of the synthesis of this compound, with a primary focus on the robust and efficient Hantzsch thiazole synthesis. The provided experimental protocol and mechanistic insights offer a solid foundation for the laboratory preparation of this valuable building block. While alternative pathways exist, the Hantzsch synthesis remains the most practical and high-yielding approach for accessing this key intermediate in drug discovery and development.

References

Spectroscopic Unveiling of 1-(5-Methylthiazol-4-yl)ethanone: A Comprehensive Technical Guide

Introduction: The Structural Significance of a Thiazole Derivative

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the thiazole nucleus is a recurring motif in a multitude of biologically active molecules and functional materials. 1-(5-Methylthiazol-4-yl)ethanone, a molecule featuring this privileged scaffold, represents a key synthetic intermediate. Its chemical architecture, comprising a methylated thiazole ring appended with an acetyl group, offers a versatile platform for the elaboration of more complex molecular entities.

A thorough understanding of the spectroscopic properties of this compound is paramount for researchers and drug development professionals. It ensures structural integrity, facilitates reaction monitoring, and provides the foundational data for further molecular modeling and design. This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide, written from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and the logic of spectral interpretation, empowering the reader with actionable insights.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, while spin-spin coupling provides information about adjacent protons.

Experimental Protocol: A Standardized Approach

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds ensures proper relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds provides good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data and Interpretation

Based on established chemical shift prediction algorithms, the following ¹H NMR spectrum is anticipated for this compound in CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.65 | Singlet | 1H | H2 | The proton at the C2 position of the thiazole ring is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms and the aromatic ring current. |

| ~2.60 | Singlet | 3H | H8 (Acetyl CH₃) | The methyl protons of the acetyl group are in a relatively shielded environment, appearing as a sharp singlet. |

| ~2.55 | Singlet | 3H | H9 (Thiazole CH₃) | The methyl protons attached to the thiazole ring are also in a shielded environment, resonating at a similar chemical shift to the acetyl methyl protons. |

¹H NMR Spectral Interpretation Workflow

Caption: A streamlined workflow for the interpretation of a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Theoretical Framework: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.

Experimental Protocol: Best Practices

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrumentation: Acquired on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): A 2-second delay is generally sufficient.

-

Spectral Width (sw): A spectral width of 200-240 ppm is appropriate to cover the chemical shift range of most organic molecules.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~190 | C6 (C=O) | The carbonyl carbon of the acetyl group is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~155 | C2 | The carbon atom at the C2 position of the thiazole ring is deshielded due to the adjacent nitrogen atom. |

| ~150 | C4 | The C4 carbon, being part of the thiazole ring and attached to the acetyl group, will be in a relatively deshielded environment. |

| ~130 | C5 | The C5 carbon, substituted with a methyl group, will have a chemical shift influenced by both the ring and the methyl substituent. |

| ~30 | C8 (Acetyl CH₃) | The methyl carbon of the acetyl group is in a shielded, aliphatic environment. |

| ~15 | C9 (Thiazole CH₃) | The methyl carbon attached to the thiazole ring is also in a shielded environment. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.

Experimental Protocol: A Versatile Technique

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrumentation: A standard Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

Scan Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

-

Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) must be acquired before scanning the sample.

-

Predicted IR Data and Interpretation

The predicted IR absorption frequencies for this compound are presented below, with assignments based on characteristic group frequencies.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100 | Weak-Medium | C-H stretch | Aromatic C-H stretch of the thiazole ring. |

| ~2950 | Weak | C-H stretch | Aliphatic C-H stretch of the methyl groups. |

| ~1680 | Strong | C=O stretch | Carbonyl stretch of the ketone. This is a very characteristic and strong absorption.[1][2] |

| ~1600, ~1480 | Medium | C=C and C=N stretch | Thiazole ring stretching vibrations. |

| ~1360 | Medium | C-H bend | Symmetric bending of the methyl groups. |

| ~1250 | Medium | C-C stretch | Stretching of the C-C bond between the thiazole ring and the acetyl group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Experimental Protocol: A High-Sensitivity Method

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization Method:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is ideal for determining the molecular weight.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their m/z ratio.

Predicted Mass Spectrum Data and Interpretation

The molecular formula of this compound is C₆H₇NOS, with a molecular weight of 141.19 g/mol .

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z = 141 is expected, corresponding to the intact molecule.

-

[M-CH₃]⁺: Loss of a methyl radical from the acetyl group would result in a fragment at m/z = 126. This is often a prominent peak for acetyl-substituted compounds.

-

[M-COCH₃]⁺: Cleavage of the bond between the thiazole ring and the acetyl group would lead to a fragment at m/z = 98, corresponding to the 5-methylthiazole cation.

-

[CH₃CO]⁺: The acetyl cation would produce a characteristic peak at m/z = 43.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for this compound under electron ionization.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating structural characterization. The convergence of information from these orthogonal techniques—the proton and carbon framework from NMR, the functional group identity from IR, and the molecular weight and fragmentation from MS—affords a high degree of confidence in the assigned structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical intermediate in their synthetic endeavors. The principles and workflows detailed herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds, underscoring the power of a multi-technique spectroscopic approach.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

PerkinElmer. (n.d.). ChemDraw. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Illinois State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing 1-(5-Methylthiazol-4-yl)ethanone for Research & Development

Introduction: The Strategic Value of a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a "privileged structure," consistently appearing in molecules with diverse biological activities, from anti-inflammatory to anticancer effects.[1][2] 1-(5-Methylthiazol-4-yl)ethanone, a simple yet versatile ketone-substituted thiazole, represents a critical starting material for the synthesis of more complex, novel chemical entities. Its strategic importance lies in its ability to serve as a molecular anchor for building libraries of compounds aimed at various biological targets.

This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing this compound. We will navigate the complexities of supplier selection, address the critical issue of isomeric ambiguity, establish protocols for quality verification, and discuss the compound's application context. The objective is to empower scientific teams to procure this key intermediate with confidence, ensuring the integrity and reproducibility of their research from the very first step.

Compound Profile: this compound

Before initiating procurement, a thorough understanding of the target molecule's identifiers is paramount. This ensures that you are sourcing the precise chemical entity required for your synthetic route.

-

IUPAC Name: 1-(5-methyl-1,3-thiazol-4-yl)ethanone

-

Molecular Formula: C₆H₇NOS[3]

-

SMILES: CC(=O)C1=C(C)SC=N1[3]

This compound is a heterocyclic ketone, a valuable building block for further chemical modifications in drug development programs.

Commercial Supplier Landscape

The availability of this compound is primarily within the domain of specialized chemical suppliers catering to the research and development sector. These compounds are typically supplied for research use only and are not intended for direct human application.[3][6] The following table summarizes key suppliers identified for the target compound under CAS Number 1368187-44-3.

| Supplier | Catalog Number | Reported Purity | Key Remarks |

| ChemScene | CS-0196717 | ≥95% | For research and further manufacturing use only.[3] |

| BLDpharm | 1368187-44-3 | - | Product requires cold-chain transportation.[5] |

| Moldb | - | Typically 95% | Sold as a heterocyclic building block for research.[4] |

Note: Availability, purity, and pricing are subject to change. Researchers should always obtain the latest information directly from the supplier.

Navigating Isomeric Ambiguity: A Critical Pitfall

A significant challenge when sourcing substituted thiazoles is the existence of multiple structural isomers. Ordering based on a common name like "methyl acetyl thiazole" without specifying the exact substitution pattern and verifying the CAS number can lead to costly errors and project delays. The primary isomers of this compound are structurally distinct molecules with different chemical properties and reactivities.

Key Isomers and Their Identifiers:

-

Target Compound: 1-(5-Methylthiazol-4-yl )ethanone (CAS: 1368187-44-3 )

-

Isomer 1: 1-(4-Methylthiazol-5-yl )ethanone (CAS: 38205-55-9)[7][8][9][10][11]

-

Isomer 2: 1-(4-Methylthiazol-2-yl )ethanone (CAS: 7533-07-5)[12]

-

Isomer 3: 1-(5-Methylthiazol-2-yl )ethanone (CAS: 59303-17-2)[13][14]

The following diagram illustrates the structural differences, emphasizing the importance of precise nomenclature.

Caption: Structural Isomers of Methyl Acetyl Thiazole.

Causality: The substitution pattern on the thiazole ring dictates the molecule's electronic properties and steric environment. Using the wrong isomer as a starting material will lead to a different final product or a failed reaction, as its reactivity will not match the planned synthetic route. Always cross-reference the CAS number on the supplier's quotation and the received product's Certificate of Analysis.

Quality Control and In-House Verification

Trust in a starting material is not assumed; it is verified. While suppliers provide a Certificate of Analysis (CoA), it is best practice within a rigorous R&D environment to perform independent verification of identity and purity upon receipt of a new batch. This self-validating system prevents the downstream propagation of errors.

Workflow for Incoming Material Verification:

Caption: Quality Control Workflow for Incoming Research Chemicals.

Experimental Protocol: Purity Verification by HPLC-UV

This protocol describes a general method for assessing the purity of a newly acquired batch of this compound.

Objective: To determine the purity of the compound by calculating the area percentage of the main peak relative to all other peaks detected by UV absorbance.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Formic acid (optional, for pH adjustment)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Filter and degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 5 mg of the this compound standard/sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~0.5 mg/mL.

-

Further dilute this stock solution to a working concentration of ~0.05 mg/mL for injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-19 min: 90% to 10% B

-

19-25 min: Hold at 10% B (re-equilibration).

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main peak using the formula:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

The result should be compared against the purity stated on the supplier's CoA. A significant discrepancy warrants further investigation and communication with the supplier.

-

Applications in a Research Context

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the acetyl group and the inherent biological relevance of the thiazole core.

-

Scaffold for Bioactive Molecules: The thiazole ring is a key component in numerous approved drugs. This compound provides a ready-made scaffold for chemists to elaborate upon.[1]

-

Precursor for Inhibitors: It serves as a key building block for developing more complex molecules, such as novel thiazole-based Schiff bases investigated as potent inhibitors of enzymes like ecto-5'-nucleotidase (CD73), a target in oncology and immunology.[15]

-

Synthesis of Novel Derivatives: The ketone functional group is amenable to a wide range of chemical transformations (e.g., condensation, reduction, halogenation), allowing for the creation of diverse compound libraries for screening against various biological targets. For instance, similar thiazole ketones are used in Claisen-Schmidt condensations to produce chalcones with potential antimicrobial or anticancer activities.[1][16]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the chemical integrity of the compound.

-

Storage: Suppliers often recommend storage at 4°C under nitrogen.[13][14] Always refer to the Safety Data Sheet (SDS) for the specific batch.

-

Shipping: The compound may be shipped at room temperature for domestic transit but may require special conditions, such as cold-chain transportation, for international or long-distance shipping.[3][5][12]

-

Safety: While specific data for this CAS number is limited, related isomers are listed with GHS pictograms indicating potential hazards (e.g., harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation).[13][14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

Sourcing this compound (CAS: 1368187-44-3) for research requires more than a simple catalog order. It demands a diligent approach rooted in scientific integrity. The primary challenges for a researcher are navigating the landscape of specialized chemical suppliers and, most critically, avoiding confusion with its structural isomers. By strictly adhering to the CAS number, implementing a robust in-house quality control workflow, and understanding the compound's role as a synthetic building block, research teams can ensure the quality and reliability of their foundational materials. This diligence is the bedrock upon which reproducible and impactful scientific discovery is built.

References

-

4-Methyl-5-acetyl thiazole 38205-55-9 | Chinachemnet. (n.d.). Chinachemnet. Retrieved January 3, 2026, from [Link]

-

4-METHYL-5-ACETYL THIAZOLE [CAS: 38205-55-9] | Ivy Fine Chemicals. (n.d.). Ivy Fine Chemicals. Retrieved January 3, 2026, from [Link]

-

1-(4-Methylthiazol-5-yl)ethanone (38205-55-9) | Chemchart. (n.d.). Chemchart. Retrieved January 3, 2026, from [Link]

-

5-acetyl-4-methyl thiazole, 38205-55-9 | The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. Retrieved January 3, 2026, from [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. (2019). PubMed Central. Retrieved January 3, 2026, from [Link]

- Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents. (n.d.). Google Patents.

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). MDPI. Retrieved January 3, 2026, from [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved January 3, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1368187-44-3 | this compound - Moldb [moldb.com]

- 5. 1368187-44-3|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. China 4-Methyl-5-acetyl thiazole 38205-55-9 [chinachemnet.com]

- 10. ivychem.com [ivychem.com]

- 11. 1-(4-Methylthiazol-5-yl)ethanone (38205-55-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 12. chemscene.com [chemscene.com]

- 13. 1-(5-Methylthiazol-2-yl)ethan-1-one | 59303-17-2 [sigmaaldrich.com]

- 14. 1-(5-Methylthiazol-2-yl)ethan-1-one | 59303-17-2 [sigmaaldrich.com]

- 15. 1-(4-Methylthiazol-5-yl)ethanone|CAS 38205-55-9 [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity Control of 1-(5-Methylthiazol-4-yl)ethanone for Pharmaceutical Applications

Introduction

1-(5-Methylthiazol-4-yl)ethanone (CAS No. 1368187-44-3) is a critical heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted thiazole ring, makes it a valuable precursor in medicinal chemistry. The purity of this key starting material (KSM) or intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug substance.

This guide provides a comprehensive framework for establishing robust purity standards and analytical controls for this compound. We will delve into the regulatory context, impurity profiling, core analytical methodologies, and the establishment of scientifically sound acceptance criteria, designed for researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1368187-44-3[1][2] |

| Molecular Formula | C₆H₇NOS[1] |

| Molecular Weight | 141.19 g/mol [1][3] |

| Appearance | Solid (typical)[4] |

| Boiling Point | 228.6±20.0°C at 760 mmHg[5] |

| SMILES | CC(=O)C1=C(C)SC=N1[1] |

The Regulatory Landscape: A Risk-Based Approach

As a pharmaceutical intermediate, this compound is unlikely to have a dedicated monograph in major pharmacopeias like the USP or Ph. Eur. Therefore, its quality control falls under the purview of guidelines from the International Council for Harmonisation (ICH). The most relevant guidelines are:

-

ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients): This guideline mandates that GMPs are applied to the manufacturing steps from the designated starting material onwards. This ensures that the process is well-controlled and consistently produces material of the required purity.[6]

-

ICH Q11 (Development and Manufacture of Drug Substances): This provides guidance on the selection and justification of starting materials. A manufacturer must demonstrate a thorough understanding of the synthetic route and how impurities from the starting material are controlled.[7]

-

ICH Q3A (R2) (Impurities in New Drug Substances): This is the cornerstone guideline for controlling impurities.[8][9][10] It establishes thresholds for reporting, identifying, and qualifying impurities in the final drug substance.[11][12] While it applies to the final API, its principles are proactively applied to critical intermediates to ensure the final product will comply. The control of unspecified impurities in a starting material to a level of 0.1% or 0.2% can be an argument for robust process control.[13]

The core principle is that the quality of the final API must be ensured through a robust control strategy, which begins with stringent control over its starting materials and intermediates.[6][13]

Impurity Profiling: Predicting and Identifying Potential Contaminants

A comprehensive understanding of the synthetic route is the foundation of impurity control. The classic Hantzsch thiazole synthesis, or variations thereof, is a common method for creating the thiazole ring.[14][15] This allows us to predict potential process-related impurities.

Potential Impurity Classes:

-

Organic Impurities: These are the most common and critical class of impurities.

-

Starting Materials: Unreacted precursors from the synthesis.

-

By-products: Resulting from side reactions inherent to the synthetic chemistry.

-

Intermediates: Precursors that have not fully reacted to form the final product.

-

Degradation Products: Formed during manufacturing or storage.

-

-

Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, or inorganic salts.[10]

-

Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[10][16] Their control is dictated by ICH Q3C guidelines.

Diagram 1: Potential Impurity Formation via Hantzsch-Type Synthesis

Caption: A logical diagram illustrating potential sources of organic impurities.

Core Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is required to fully characterize the purity of this compound. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a complete purity profile.

Diagram 2: Integrated Analytical Workflow for Purity Control

Caption: Workflow for comprehensive quality control testing of a batch.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for determining purity and quantifying organic impurities. A reversed-phase method is typically suitable for this compound.

Causality Behind Method Choices:

-

Reversed-Phase (C18 Column): The non-polar C18 stationary phase effectively retains the moderately polar this compound, allowing for separation from more polar starting materials and potentially less polar by-products.

-

UV Detection: The conjugated system within the thiazole ring provides strong chromophores, making UV detection highly sensitive for both the main component and related impurities. A wavelength of around 270-280 nm is often a good starting point.[17]

-